molecular formula C11H13ClF3N B13594269 2-Phenyl-2-(trifluoromethyl)pyrrolidinehydrochloride CAS No. 2803861-93-8

2-Phenyl-2-(trifluoromethyl)pyrrolidinehydrochloride

Cat. No.: B13594269
CAS No.: 2803861-93-8
M. Wt: 251.67 g/mol
InChI Key: URJHFMGEXAFYTR-UHFFFAOYSA-N
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Description

2-phenyl-2-(trifluoromethyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a phenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(trifluoromethyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and trifluoromethyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can form the pyrrolidine ring, which is then functionalized with the phenyl and trifluoromethyl groups through subsequent reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(trifluoromethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

    Substitution: The phenyl and trifluoromethyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

2-phenyl-2-(trifluoromethyl)pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-2-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The phenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-2-(trifluoromethyl)pyrrolidine hydrochloride is unique due to the presence of both the phenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications .

Properties

CAS No.

2803861-93-8

Molecular Formula

C11H13ClF3N

Molecular Weight

251.67 g/mol

IUPAC Name

2-phenyl-2-(trifluoromethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)10(7-4-8-15-10)9-5-2-1-3-6-9;/h1-3,5-6,15H,4,7-8H2;1H

InChI Key

URJHFMGEXAFYTR-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)(C2=CC=CC=C2)C(F)(F)F.Cl

Origin of Product

United States

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